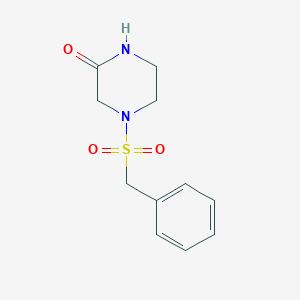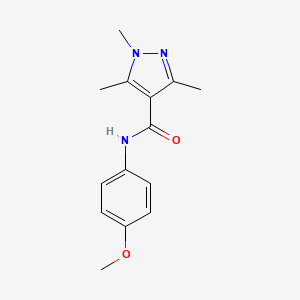![molecular formula C12H17ClN2O B7473680 1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)
1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the urea family. CPPU is a white crystalline solid that is soluble in water and has a molecular weight of 277.77 g/mol. CPPU is widely used in the agricultural industry to enhance the growth and development of fruits and vegetables. CPPU has been shown to increase the yield, size, and quality of crops, making it a valuable tool for farmers and growers.
Mecanismo De Acción
CPPU acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. CPPU binds to cytokinin receptors in the plant cell membrane, activating a signaling pathway that leads to the activation of genes involved in cell division and elongation. CPPU also promotes the transport of nutrients and water within the plant, leading to an increase in biomass and yield.
Biochemical and Physiological Effects:
CPPU has been shown to have several biochemical and physiological effects on plants. CPPU increases the activity of enzymes involved in photosynthesis, leading to an increase in the production of carbohydrates and other metabolites. CPPU also increases the levels of antioxidants in plants, protecting them from oxidative stress. CPPU has been shown to increase the levels of abscisic acid, a hormone involved in stress responses, leading to an increase in plant tolerance to abiotic stress such as drought and salinity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPPU has several advantages for use in lab experiments. CPPU is easy to handle, soluble in water, and has a long shelf life. CPPU is also relatively inexpensive compared to other plant growth regulators. However, CPPU has some limitations. CPPU can be toxic to some plant species, and the optimal concentration for CPPU varies depending on the plant species and growth conditions. CPPU can also have variable effects on plant growth depending on the application method and timing.
Direcciones Futuras
There are several future directions for research on CPPU. One area of interest is the optimization of CPPU application methods and timing for different plant species and growth conditions. Another area of interest is the development of CPPU analogs with improved efficacy and selectivity. CPPU has also been shown to have potential as a tool for plant breeding and genetic engineering, and further research in this area could lead to the development of new crop varieties with improved yield and quality.
Métodos De Síntesis
CPPU can be synthesized through a multistep process starting from 2-chlorobenzylamine. The first step involves the protection of the amine group using a suitable protecting group. The protected amine is then reacted with isobutyl isocyanate to form the corresponding urea. The protecting group is then removed to yield CPPU. The overall yield of the synthesis is moderate, and the process requires several purification steps to obtain a pure product.
Aplicaciones Científicas De Investigación
CPPU has been extensively studied for its effects on plant growth and development. CPPU has been shown to stimulate cell division, elongation, and differentiation, leading to an increase in plant biomass and yield. CPPU has been used to enhance the growth of fruits and vegetables such as grapes, kiwifruit, tomatoes, and cucumbers. CPPU has also been shown to improve the quality of fruits and vegetables by increasing their sugar content, color, and firmness.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-9(2)14-12(16)15(3)8-10-6-4-5-7-11(10)13/h4-7,9H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEMYEQEWNJBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(C)CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)



![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]benzamide](/img/structure/B7473655.png)



